

Application Notes and Protocols for the Analytical Quantification of (R)-Zanubrutinib

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Compound of Interest

Compound Name: (R)-Zanubrutinib

Cat. No.: B1461197

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **(R)-Zanubrutinib** in various matrices. The protocols are based on established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods.

Achiral Quantification of Zanubrutinib by HPLC

This section outlines a stability-indicating HPLC method suitable for the determination of Zanubrutinib in bulk and pharmaceutical dosage forms.

Experimental Protocol: HPLC Method 1

A reliable and economical isocratic RP-HPLC technique has been developed for the evaluation of Zanubrutinib.^[1]

- Instrumentation: A High-Performance Liquid Chromatography system equipped with a PDA detector.
- Column: X-Bridge Phenyl column (250 mm x 4.6 mm, 5µm particle size).^[1]
- Mobile Phase: A mixture of Acetonitrile, 1% Ortho Phosphoric acid (pH 2.7), and Methanol in a 40:40:20 v/v/v ratio.^[1]

- Flow Rate: 1.0 ml/min.[\[1\]](#)
- Detection Wavelength: 225 nm.[\[1\]](#)
- Column Temperature: Ambient.
- Injection Volume: Not specified.
- Run Time: Approximately 15 minutes.

Experimental Protocol: HPLC Method 2

This method provides an alternative isocratic RP-HPLC approach for Zanubrutinib quantification.

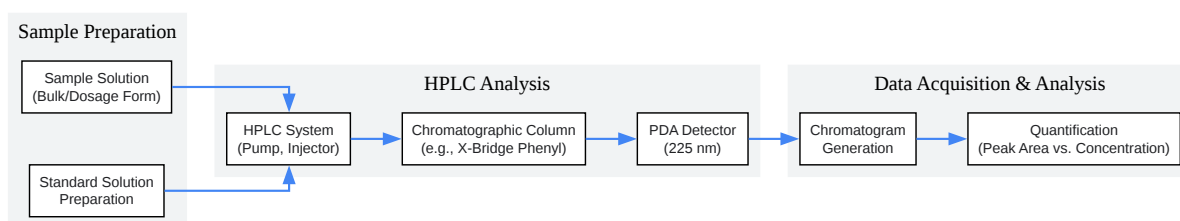
- Instrumentation: HPLC with a PDA detector.
- Column: C18 column (250 × 4.6 mm, 5-μm particle size).
- Mobile Phase: Acetonitrile and 0.1% Tri Ethyl Amine in a 65:35 v/v ratio.
- Flow Rate: 1.0 ml/min.
- Detection Wavelength: 219 nm.
- Column Temperature: Ambient.
- Injection Volume: Not specified.
- Run Time: Approximately 6 minutes.

Data Presentation: HPLC Method Validation Parameters

Parameter	Method 1	Method 2
Linearity Range	10% - 150% of an unspecified concentration	4-60 µg/ml
Regression Coefficient (R ²)	0.999	Not specified
Limit of Detection (LOD)	0.02 µg/ml	Not specified
Limit of Quantification (LOQ)	0.2 µg/ml	Not specified
Precision (%RSD)	Repeatability: 0.74, Intermediate: 0.68	Not specified
Accuracy (Recovery %)	98-102%	Not specified
Retention Time (Rt)	13.284 min	Not specified

Note: The provided search results for Method 2 did not contain the same level of detailed validation data as for Method 1.

Experimental Workflow: HPLC Analysis



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Caption: General workflow for the HPLC quantification of Zanubrutinib.

Achiral Quantification of Zanubrutinib in Biological Matrices by LC-MS/MS

This section details a sensitive UHPLC-MS/MS method for the quantification of Zanubrutinib in rat plasma.

Experimental Protocol: LC-MS/MS Method

- Instrumentation: A UHPLC system coupled with a triple quadrupole mass spectrometer (e.g., Shimadzu 8040).
- Column: Shim-pack velox C18 column (2.1 × 50 mm, 2.7 μm).
- Mobile Phase:
 - A: 0.1% formic acid in water.
 - B: Methanol.
- Gradient Elution:
 - 0-0.5 min: 10% B
 - 0.5-0.8 min: Linear gradient to 80% B
 - 0.8-1.5 min: Hold at 80% B
 - 1.5-2.5 min: Linear gradient to 10% B
 - 2.5-3.0 min: Hold at 10% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 μL.
- Ionization Mode: Positive electrospray ionization (ESI+).

- Mass Transitions:
 - Zanubrutinib: m/z 472.15 \rightarrow 290.00.
 - Internal Standard (Ibrutinib): m/z 441.20 \rightarrow 138.10.
- Sample Preparation (Plasma): Protein precipitation with acetonitrile.

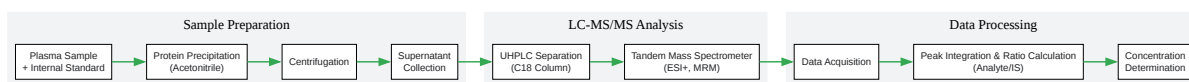
Data Presentation: LC-MS/MS Method Validation

Parameters

Parameter	Value
Linearity Range	1-1000 ng/mL
Regression Coefficient (R^2)	0.999
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%RSD)	< 9.8%
Inter-day Precision (%RSD)	< 5.8%
Accuracy (RE%)	Within \pm 4.0%
Recovery (%)	91.9-98.2%
Matrix Effect (%)	97.5-106.3%
Retention Time (Zanubrutinib)	2.3 min
Retention Time (IS)	1.9 min

Data sourced from a study in rat plasma.

Experimental Workflow: LC-MS/MS Analysis



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Caption: Workflow for Zanutrutinib quantification in plasma by LC-MS/MS.

Chiral Separation of Zanutrutinib Enantiomers

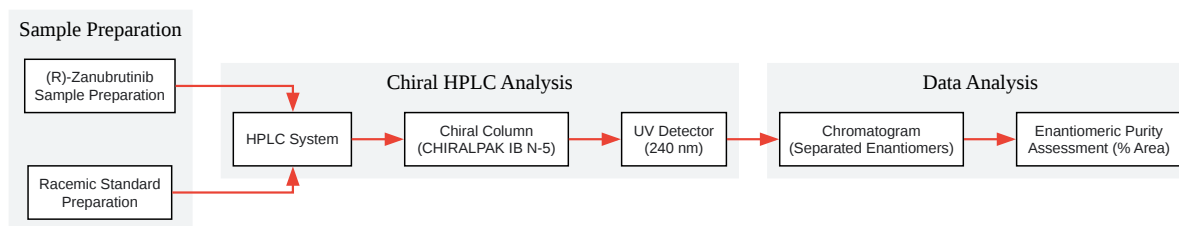
This section provides a method for the enantiomeric separation of Zanutrutinib, which is crucial for determining the enantiomeric purity of **(R)-Zanutrutinib**.

Experimental Protocol: Chiral HPLC Method

- Instrumentation: HPLC system with a UV detector.
- Column: CHIRALPAK IB N-5 (4.6 x 250mm, 5 μ m).
- Mobile Phase: Acetonitrile/Methanol/DEA (80/20/0.1% v/v/v).
- Flow Rate: 1.0 ml/min.
- Column Temperature: 25°C.
- Detection Wavelength: 240 nm.
- Sample Concentration: 1.0 mg/ml in mobile phase.

Note: While this method is established for the separation of Zanutrutinib enantiomers, comprehensive validation data such as linearity, LOQ, and accuracy for the specific quantification of the (R)-enantiomer were not available in the provided search results.

Experimental Workflow: Chiral HPLC Analysis

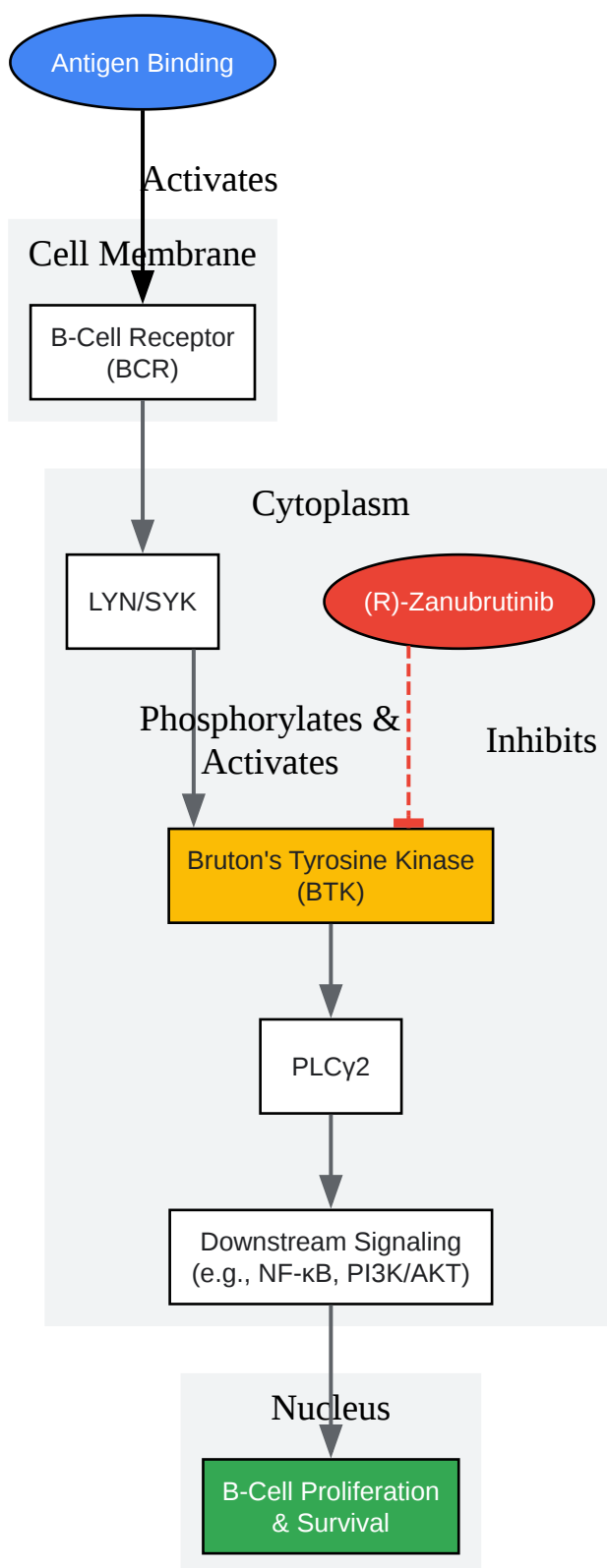


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Caption: Workflow for the chiral separation of Zanubrutinib enantiomers.

Mechanism of Action: Zanubrutinib Signaling Pathway

Zanubrutinib is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, Zanubrutinib blocks its kinase activity. This disruption of BCR signaling inhibits the proliferation and survival of malignant B-cells, leading to apoptosis.



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Caption: **(R)-Zanubrutinib** inhibits BTK in the BCR signaling pathway.

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References

- 1. researchgate.net [researchgate.net]
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